molecular formula C7H3BrClF3O B1404604 2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene CAS No. 1417569-84-6

2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene

Cat. No. B1404604
M. Wt: 275.45 g/mol
InChI Key: UONULYLAYVGFJE-UHFFFAOYSA-N
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Description

2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene is a halogenated hydrocarbon compound with a wide range of applications in scientific research. It is a colorless liquid with an intense odor, and is highly soluble in organic solvents such as ether, acetone, and benzene. It is a halogenated hydrocarbon, and its halogenated nature makes it very useful in a variety of applications.

Scientific Research Applications

Polymer Synthesis and Material Properties

The compound has been noted for its involvement in the synthesis of novel trisubstituted ethylenes and ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, which are then copolymerized with styrene. These polymers are synthesized using piperidine-catalyzed Knoevenagel condensation and characterized by various spectroscopic and thermal methods. The copolymers exhibit specific thermal decomposition properties, indicating potential applications in materials science for heat-resistant polymers or coatings (Hussain et al., 2019) (Kharas et al., 2016) (Kharas et al., 2016).

Spectroscopic Properties and Sensing Applications

Substituents like 2-bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene in acridizinium (benzo[b]quinolizinium) salts enhance the spectroscopic properties and sensitivity towards halide quenching, showing potential in sensing applications, particularly in detecting bromide and iodide ions in water. This indicates the compound's potential in the development of sensitive and specific sensors for environmental or analytical chemistry (Jagt et al., 2009).

Organic Synthesis

The compound is involved in facilitating various reactions in organic synthesis, such as the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, indicating its utility in synthesizing complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and material sciences (Patrick et al., 2002).

Future Directions

: ChemSpider: 2-Bromo-1-chloro-1-fluoroethane : NIST Chemistry WebBook: Ethene, 1-bromo-1-chloro-2,2-difluoro- : Beilstein Journals: Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1-difluoroethane : ChemSpider: (2-Bromo-1,1-difluoroethyl)benzene : [ChemSpider: 2-Bromo-1-chloro-1,1-difluoro

properties

IUPAC Name

2-bromo-1-[chloro(difluoro)methoxy]-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-6-4(10)2-1-3-5(6)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONULYLAYVGFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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